1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one
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Overview
Description
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring, a pyrazine moiety, and a piperidine ring. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one: This compound has a p-tolyl group instead of a phenyl group.
Uniqueness
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrazine moiety, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
1-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]-3-phenylimidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-19(15-24-11-12-25(20(24)27)16-5-2-1-3-6-16)23-10-4-7-17(14-23)28-18-13-21-8-9-22-18/h1-3,5-6,8-9,13,17H,4,7,10-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUVUOUOUEIAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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